REACTION_CXSMILES
|
CC(C)([O-])C.[K+].Cl[CH2:8][CH:9]1[O:13][N:12]=[C:11]([CH:14]([F:16])[F:15])[CH2:10]1.[NH4+].[Cl-]>C1COCC1>[F:15][CH:14]([F:16])[C:11]1[CH:10]2[CH:9]([CH2:8]2)[O:13][N:12]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
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66.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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ClCC1CC(=NO1)C(F)F
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The mixture was extracted with Et2O (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-60% Et2O/pentane gradient)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NOC2CC12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.29 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |